
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are characterized by a benzene nucleus fused with a pyrone ring, forming a benzopyrone structure. This particular compound is notable for its fluorescence properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcoumarin as the core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or dimethylamino positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one has several scientific research applications:
Fluorescence Probes: Used in fluorescence microscopy and spectroscopy due to its strong fluorescence properties.
Biological Studies: Employed in studying enzyme activities and cellular processes.
Medical Research: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets:
Fluorescence: The compound’s fluorescence is due to its ability to absorb light and re-emit it at a different wavelength. This property is utilized in various imaging techniques.
Biological Activity: The compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Used in the synthesis of various coumarin derivatives.
7-Dimethylaminocoumarin: Another fluorescent coumarin derivative with similar applications
Uniqueness
8-Amino-7-(dimethylamino)-4-methyl-2H-1-benzopyran-2-one is unique due to its combination of amino and dimethylamino groups, which enhance its fluorescence properties and expand its range of applications in scientific research and industry .
Properties
CAS No. |
63737-96-2 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
8-amino-7-(dimethylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-7-6-10(15)16-12-8(7)4-5-9(11(12)13)14(2)3/h4-6H,13H2,1-3H3 |
InChI Key |
XSKKOLYWNDCWIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine](/img/structure/B14500977.png)
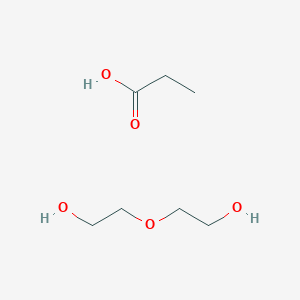
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
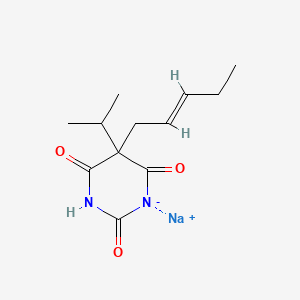
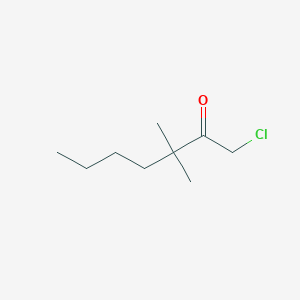

![2,3-Diisocyanato-7-methylbicyclo[2.2.1]heptane](/img/structure/B14501001.png)
![Methyl hydroxy[(methoxycarbonyl)amino]acetate](/img/structure/B14501003.png)
![2-[(Oct-5-en-2-yl)oxy]oxane](/img/structure/B14501008.png)
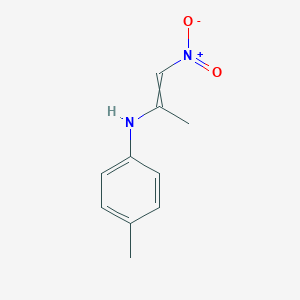
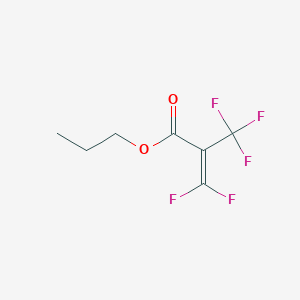
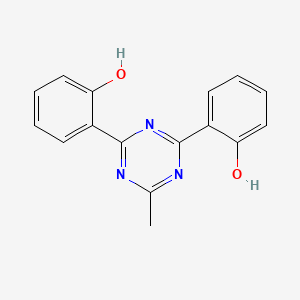
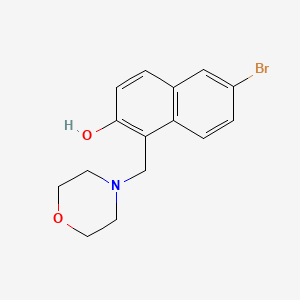
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
